The synthesis of cis-cis-mivacurium involves several steps, primarily the coupling of (E)-4-octene-1,8-dioic acid dichloride with an isochinolinic derivative known as N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride in a solvent such as warm 1,2-dichloroethane .
Cis-cis-mivacurium has a complex molecular structure characterized by chirality at specific carbon positions and E/Z diastereomerism at the double bond of its oct-4-ene diester bridge.
The stereochemistry plays a crucial role in determining the pharmacological activity of each isomer, particularly their potency as neuromuscular blockers .
Cis-cis-mivacurium undergoes hydrolysis primarily via plasma cholinesterases, leading to the formation of various metabolites. The hydrolysis rates differ significantly among the isomers:
Cis-cis-mivacurium functions by blocking neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate.
Relevant data indicate that while cis-cis-mivacurium has limited potency, it plays a role in understanding the pharmacokinetics and dynamics of mivacurium as a whole .
Cis-cis-mivacurium's primary application lies within clinical settings as part of mivacurium chloride formulations for inducing muscle relaxation during surgical procedures. Its pharmacokinetic profile aids anesthesiologists in tailoring dosages for optimal patient outcomes while minimizing side effects associated with neuromuscular blockage.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2